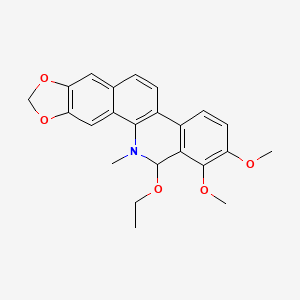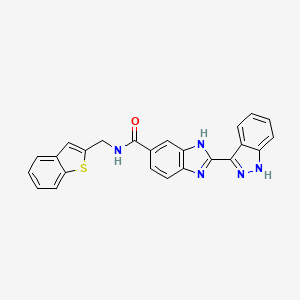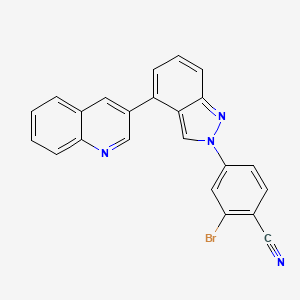
(3-Oxocyclopentyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxocyclopentyl)methyl acetate: is an organic compound with the molecular formula C8H12O3. It is characterized by a cyclopentane ring with a ketone group at the third position and a methyl acetate ester attached to the cyclopentane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Cyclopentanone: One common synthetic route involves the reaction of cyclopentanone with methyl chloroacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an enolate intermediate, followed by nucleophilic attack on the methyl chloroacetate.
Starting from Cyclopentanol: Another approach is the oxidation of cyclopentanol to cyclopentanone, followed by the same reaction with methyl chloroacetate.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
(3-Oxocyclopentyl)methyl acetate: undergoes various types of chemical reactions, including:
Oxidation: The ketone group in the compound can be further oxidized to form carboxylic acids or their derivatives.
Reduction: The ketone group can be reduced to form cyclopentanol or cyclopentane derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles to form different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone derivatives, carboxylic acids.
Reduction: Cyclopentanol, cyclopentane derivatives.
Substitution: Amides, esters, thioesters.
Wissenschaftliche Forschungsanwendungen
(3-Oxocyclopentyl)methyl acetate: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (3-oxocyclopentyl)methyl acetate exerts its effects depends on the specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
(3-Oxocyclopentyl)methyl acetate: can be compared with other similar compounds such as cyclopentanone , methyl acetate , and 3-oxocyclopentanol . While these compounds share structural similarities, this compound is unique due to its combination of a ketone group and an ester group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(3-oxocyclopentyl)methyl acetate |
InChI |
InChI=1S/C8H12O3/c1-6(9)11-5-7-2-3-8(10)4-7/h7H,2-5H2,1H3 |
InChI-Schlüssel |
ZIFHESYGBFPMKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1CCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]carbamate](/img/structure/B15356909.png)
![2,4-Dichloro-6-[(3-fluorophenyl)methyl]pyrimidine](/img/structure/B15356913.png)
![Methyl 4-[(2-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15356926.png)


![2-[(Benzhydrylamino)methyl]-4-chlorophenol](/img/structure/B15356946.png)






![Benzyl [4-chloro-2-(3-thienyl)phenyl]acetate](/img/structure/B15356988.png)

